2-cyano-N-[(dimethylamino)methylene]-3-phenylacrylamide
Overview
Description
2-cyano-N-[(dimethylamino)methylene]-3-phenylacrylamide is a synthetic compound with the molecular formula C₁₃H₁₃N₃O and a molecular weight of 227.26 g/mol. This compound is known for its diverse applications in various fields of scientific research, including chemistry, biology, medicine, and industry.
Preparation Methods
The synthesis of 2-cyano-N-[(dimethylamino)methylene]-3-phenylacrylamide can be achieved through several methods. One common approach involves the treatment of substituted aryl or heteryl amines with alkyl cyanoacetates under different reaction conditions . For instance, the direct treatment of different amines with methyl cyanoacetate without solvent at room temperature can yield the target N-substituted cyanoacetamide compounds . Another method involves stirring ethyl cyanoacetate with amines at 70°C for 6 hours, followed by stirring at room temperature overnight .
Chemical Reactions Analysis
2-cyano-N-[(dimethylamino)methylene]-3-phenylacrylamide undergoes various chemical reactions, including condensation and substitution reactions . The active hydrogen on C-2 of the compound can participate in these reactions, leading to the formation of a variety of heterocyclic compounds . Common reagents used in these reactions include triethylamine as a basic catalyst and phenacyl bromide . Major products formed from these reactions include pyrrole derivatives and thiophene carboxamides .
Scientific Research Applications
2-cyano-N-[(dimethylamino)methylene]-3-phenylacrylamide is widely used in scientific research due to its versatility and reactivity. In chemistry, it serves as a precursor for the synthesis of various heterocyclic compounds . In biology and medicine, derivatives of this compound have shown diverse biological activities, making them potential candidates for the development of new chemotherapeutic agents . Additionally, the compound is used in industrial applications for the production of biologically active compounds.
Mechanism of Action
The mechanism of action of 2-cyano-N-[(dimethylamino)methylene]-3-phenylacrylamide involves its ability to participate in condensation and substitution reactions due to the presence of active hydrogen on C-2 . This reactivity allows the compound to form various heterocyclic structures, which can interact with molecular targets and pathways in biological systems . The specific molecular targets and pathways involved depend on the derivatives formed from the compound.
Comparison with Similar Compounds
2-cyano-N-[(dimethylamino)methylene]-3-phenylacrylamide is unique due to its specific structure and reactivity. Similar compounds include other N-cyanoacetamides, which also serve as precursors for heterocyclic synthesis . These compounds share similar reactivity patterns but differ in their substituents and the specific heterocyclic structures they form . Examples of similar compounds include 2-cyano-N-(2-nitrophenyl)acetamide and p-chlorocyanoacetanilide .
Properties
IUPAC Name |
(E)-2-cyano-N-(dimethylaminomethylidene)-3-phenylprop-2-enamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O/c1-16(2)10-15-13(17)12(9-14)8-11-6-4-3-5-7-11/h3-8,10H,1-2H3/b12-8+,15-10? | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YUZSKQGHJIYDRW-DGWQKQSUSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=NC(=O)C(=CC1=CC=CC=C1)C#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C=NC(=O)/C(=C/C1=CC=CC=C1)/C#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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